8-[(2E)-2-benzylidenehydrazinyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2E)-2-benzylidenehydrazinyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with benzylidenehydrazinyl and chlorobenzyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 8-[(2E)-2-benzylidenehydrazinyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-(2-chlorobenzyl)-1,3-dimethylxanthine with benzylidenehydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinyl group.
Scientific Research Applications
8-[(2E)-2-benzylidenehydrazinyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-benzylidenehydrazinyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as 1-deoxy-d-xylulose 5-phosphate synthase, which plays a crucial role in the biosynthesis of essential biomolecules. This inhibition leads to the disruption of metabolic pathways, resulting in its biological effects .
Comparison with Similar Compounds
Similar compounds to 8-[(2E)-2-benzylidenehydrazinyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include:
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
N-(2-chlorobenzyl)-substituted hydroxamate: Known for its antimicrobial properties, this compound shares the chlorobenzyl group but differs in its overall structure and mechanism of action.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
Properties
Molecular Formula |
C21H19ClN6O2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN6O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-15-10-6-7-11-16(15)22)20(24-18)25-23-12-14-8-4-3-5-9-14/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
InChI Key |
UIHMZNWANICTHK-FSJBWODESA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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